Enhanced Reactivity in Oxidative Addition to Pt(II) vs. Allyl Chloride
In oxidative addition reactions with a dimethylplatinum(II) complex, 1-chloro-2-butene (crotyl chloride) exhibits significantly higher reactivity than the simpler analog, allyl chloride [1]. This difference is attributed to the electron-donating inductive effect of the methyl substituent, which stabilizes the transition state [1].
| Evidence Dimension | Relative reaction rate in oxidative addition to Pt(II) |
|---|---|
| Target Compound Data | Higher reactivity |
| Comparator Or Baseline | Allyl chloride (lower reactivity) |
| Quantified Difference | Qualitatively determined to be higher; stabilization of transition state by methyl group |
| Conditions | Reaction with [PtMe2(2,2′-bipyridine)] in an organic solvent; kinetics follow a second-order rate law (first-order in both reagents) for both substrates [1]. |
Why This Matters
For chemists designing catalytic cycles, 1-chloro-2-butene is the preferred substrate when faster, more efficient oxidative addition is required, potentially leading to milder reaction conditions or higher turnover numbers.
- [1] Hoseini, S. J., Nasrabadi, H., Nabavizadeh, S. M., Rashidi, M., & Puddephatt, R. J. (2012). Reactivity and Mechanism in the Oxidative Addition of Allylic Halides to a Dimethylplatinum(II) Complex. Organometallics, 31(6), 2357–2366. View Source
